N-(2,4-Dimethylphenyl)-N-[4-(2-methylimidazo[1,2-A]pyridin-3-YL)-1,3-thiazol-2-YL]amine
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Overview
Description
N-(2,4-Dimethylphenyl)-N-[4-(2-methylimidazo[1,2-A]pyridin-3-YL)-1,3-thiazol-2-YL]amine: is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethylphenyl)-N-[4-(2-methylimidazo[1,2-A]pyridin-3-YL)-1,3-thiazol-2-YL]amine typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the 2,4-dimethylphenyl and 2-methylimidazo[1,2-A]pyridin-3-YL groups. These core structures are then linked through a series of reactions, including nucleophilic substitution and cyclization reactions, under controlled conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethylphenyl)-N-[4-(2-methylimidazo[1,2-A]pyridin-3-YL)-1,3-thiazol-2-YL]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-N-[4-(2-methylimidazo[1,2-A]pyridin-3-YL)-1,3-thiazol-2-YL]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethylphenyl)-N-[4-(2-methylimidazo[1,2-A]pyridin-3-YL)-1,3-thiazol-2-YL]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Methylcarbamic acid: A compound with similar structural features, used in various chemical reactions.
Uniqueness
N-(2,4-Dimethylphenyl)-N-[4-(2-methylimidazo[1,2-A]pyridin-3-YL)-1,3-thiazol-2-YL]amine stands out due to its unique combination of structural elements, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4S/c1-12-7-8-15(13(2)10-12)21-19-22-16(11-24-19)18-14(3)20-17-6-4-5-9-23(17)18/h4-11H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIBLVUOJWRULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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